molecular formula C9H9N7 B1427966 3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine CAS No. 1248915-71-0

3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine

Katalognummer B1427966
CAS-Nummer: 1248915-71-0
Molekulargewicht: 215.22 g/mol
InChI-Schlüssel: XEXKTKZHLOSSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine” is mentioned in a patent for modified proteins and protein degraders . It is used in the development of compounds, pharmaceutical compositions, and methods for binding or degrading target proteins .

Wissenschaftliche Forschungsanwendungen

Potential Role in Carcinogenesis

  • Research has suggested that compounds similar to 3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine, such as heterocyclic amines (HAs), are formed during the cooking of meat and are known to be carcinogenic. Studies have identified these HAs, including PhIP and MeIQx, in the urine of individuals consuming a normal diet, suggesting ongoing exposure to these compounds through food. The daily exposure levels to these compounds have been quantified, indicating a continual human exposure to carcinogenic HAs through diet (Ushiyama et al., 1991), (Wakabayashi et al., 1993).

Involvement in Metabolic Pathways

  • The metabolism of dietary heterocyclic amines like PhIP and MeIQx in humans is majorly catalyzed by CYP1A2. Inhibitor studies have shown that the administration of furafylline, an inhibitor of CYP1A2, led to a significant increase in the excretion of these amines unchanged, indicating the crucial role of CYP1A2 in the metabolism of these compounds. The study highlights the significance of CYP1A2-catalyzed metabolism as a major route for the elimination of these heterocyclic amines in humans (Boobis et al., 1994), (Boobis et al., 1994).

Association with Kidney Stones

  • A study investigated the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. It was found that certain HAAs, including PhIP, were present in the urine of adult participants, and the concentration of these compounds was related to the occurrence of kidney stones. The study highlights the potential health implications of HAAs and their association with kidney stones, emphasizing the need for further research in this area (Zhang et al., 2022).

Zukünftige Richtungen

The future directions of “3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine” could involve its continued use in the development of compounds, pharmaceutical compositions, and methods for binding or degrading target proteins .

Eigenschaften

IUPAC Name

5-methyl-2-(7H-purin-6-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7/c1-5-2-6(10)16(15-5)9-7-8(12-3-11-7)13-4-14-9/h2-4H,10H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKTKZHLOSSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-methyl-1-(7H-purin-6-yl)-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.